Introduction: The Strategic Importance of a Differentiated Dihalogenated Arene
Introduction: The Strategic Importance of a Differentiated Dihalogenated Arene
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-4-iodobenzoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, differentially reactive functional groups on a single scaffold is of paramount importance. Methyl 3-bromo-4-iodobenzoate is a prime exemplar of such a scaffold. This crystalline solid is not merely an inert intermediate; it is a carefully designed building block offering researchers sequential and site-selective control over molecular elaboration. Its utility stems from the distinct reactivity profiles of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for a tiered synthetic approach in constructing complex molecular architectures.
This guide provides an in-depth exploration of the core physicochemical properties of Methyl 3-bromo-4-iodobenzoate. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, discuss the experimental methodologies for their determination, and explore the implications of its structural features on its reactivity and application. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Section 1: Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. Methyl 3-bromo-4-iodobenzoate is unambiguously defined by a combination of nomenclature, registry numbers, and structural descriptors.
Table 1: Core Chemical Identifiers for Methyl 3-bromo-4-iodobenzoate
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-bromo-4-iodobenzoate | [1] |
| CAS Number | 249647-24-3 | |
| Molecular Formula | C₈H₆BrIO₂ | [2] |
| Molecular Weight | 340.94 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)I)Br | [1] |
| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [1] |
The structural arrangement of the ester, bromo, and iodo substituents on the benzene ring dictates the molecule's electronic properties, steric profile, and ultimately, its chemical behavior.
Caption: 2D Structure of Methyl 3-bromo-4-iodobenzoate.
Section 2: Core Physical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions. Methyl 3-bromo-4-iodobenzoate is a solid at room temperature, with its key physical constants summarized below.
Table 2: Physical Properties of Methyl 3-bromo-4-iodobenzoate
| Property | Value | Comments | Reference |
| Physical Form | Solid | Crystalline solid under standard conditions. | |
| Melting Point | 56-60 °C | The range suggests a purity of ~97% as commonly supplied. | [3] |
| Boiling Point | 328.1 °C | This is a predicted value; decomposition may occur at this temperature. | [3] |
| Density | 2.059 g/cm³ | Predicted value. | [3] |
Experimental Protocol: Melting Point Determination via the Capillary Method
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[4] A narrow range close to the literature value indicates high purity, whereas a depressed and broad melting range suggests the presence of impurities.
Causality: This phenomenon, known as melting-point depression, is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to overcome the intermolecular forces and transition to a liquid state.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube into the sample pile until a small amount of solid (2-3 mm height) is packed into the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value.[5]
-
Accurate Determination: With a new sample, heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.
Section 3: Solubility Profile
Theoretical Assessment:
-
Polarity: The molecule possesses a polar ester group (-COOCH₃). However, the large, halogenated benzene ring constitutes a significant nonpolar region. This dual nature suggests limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.
-
"Like Dissolves Like": Based on this principle, solvents like ethyl acetate, dichloromethane, chloroform, and tetrahydrofuran (THF) are predicted to be effective. The synthesis procedure, which utilizes an ethyl acetate extraction, confirms its solubility in this solvent.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic way to classify the solubility of an unknown compound, which can also infer the presence of certain functional groups.[6][7]
Step-by-Step Methodology:
-
Solvent Addition: In a small test tube, add ~25 mg of Methyl 3-bromo-4-iodobenzoate.
-
Dispensing: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH) in portions.[6]
-
Agitation: Vigorously shake the tube for 60 seconds after each addition.
-
Observation: Classify the compound as "soluble" (dissolves completely) or "insoluble" (remains as a solid).[8] The lack of acidic or basic functional groups predicts insolubility in aqueous acid or base.
Caption: Workflow for Qualitative Solubility Determination.
Section 4: Spectroscopic Characterization
Spectroscopic data provides a molecular fingerprint, confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR is invaluable for confirming the arrangement of non-exchangeable protons in a molecule. The published ¹H NMR data for Methyl 3-bromo-4-iodobenzoate in deuterated chloroform (CDCl₃) is consistent with its structure.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 3.94 | Singlet (s) | 3H | -OCH₃ (Methyl ester protons) | |
| 7.64 | Doublet of doublets (dd) | 1H | Aromatic proton (H-5) | |
| 7.98 | Doublet (d) | 1H | Aromatic proton (H-6) | |
| 8.27 | Doublet (d) | 1H | Aromatic proton (H-2) |
Expert Interpretation:
-
The singlet at 3.94 ppm integrating to 3 protons is characteristic of the methyl ester group.
-
The three distinct signals in the aromatic region (7.6-8.3 ppm) confirm the trisubstituted benzene ring. The specific splitting patterns (doublet, doublet of doublets) and chemical shifts are determined by the coupling between adjacent protons and the electronic effects of the substituents. The H-2 proton is the most deshielded (highest ppm) due to its proximity to the electron-withdrawing ester group and the bromine atom.
Infrared (IR) Spectroscopy
While a specific spectrum is not publicly available, the expected characteristic absorption bands can be predicted based on the functional groups present.
-
~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.
-
~3000-3100 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching vibrations.
-
~2850-2960 cm⁻¹: Weak peaks from the aliphatic C-H stretching of the methyl group.
-
~1450-1600 cm⁻¹: Several peaks of varying intensity due to C=C stretching vibrations within the aromatic ring.
-
~1100-1300 cm⁻¹: Strong peaks corresponding to the C-O stretching of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A cluster of peaks would be expected around m/z 340, corresponding to the molecular weight.
-
Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁹I) will give a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a powerful tool for confirming the presence of both Br and I in the molecule. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 340.87 and 362.85, respectively.[9]
Section 5: Synthesis and Purification
Methyl 3-bromo-4-iodobenzoate is typically synthesized via a Sandmeyer-type reaction from an aniline precursor.
Protocol: Synthesis from Methyl 4-amino-3-bromobenzoate
This procedure involves the diazotization of an aromatic amine followed by displacement of the diazonium group with iodide.
Causality: The amino group is a poor leaving group. It is converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is then susceptible to nucleophilic attack by iodide ions (from KI).
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in a mixture of acetone and 6 M hydrochloric acid.
-
Diazotization: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 2 hours at this temperature.
-
Iodide Displacement: Slowly add a solution of potassium iodide (KI, ~1.5 eq) in water to the reaction mixture.
-
Warm-up and Reaction Completion: Allow the mixture to gradually warm to room temperature and stir for an additional hour.
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (e.g., 2 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% heptane and gradually increasing the polarity to 20:80 ethyl acetate:heptane) to yield the pure product.
Caption: Synthetic Workflow for Methyl 3-bromo-4-iodobenzoate.
Section 6: Reactivity and Synthetic Applications
The primary value of Methyl 3-bromo-4-iodobenzoate in drug development and materials science lies in its capacity for selective, sequential cross-coupling reactions.[10]
The Principle of Differential Reactivity: The utility of this reagent is governed by the difference in bond strength and reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-iodine bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-bromine bond.[11][12]
Reactivity Order: C-I > C-Br >> C-Cl
This reactivity hierarchy allows for the selective functionalization at the 4-position (iodo) under milder reaction conditions, leaving the bromo group at the 3-position intact for a subsequent, different coupling reaction under more forcing conditions.
Expert Causality:
-
Mild Conditions for C-I Coupling: To achieve high regioselectivity for the iodo position, mild reaction conditions are crucial. This typically involves lower temperatures, shorter reaction times, and palladium catalysts with less electron-rich ligands.[11]
-
Forcing Conditions for C-Br Coupling: After the iodo position has been functionalized, the less reactive bromo group can be targeted by employing higher temperatures, longer reaction times, or a more reactive catalyst system (e.g., using bulky, electron-rich phosphine ligands).[12]
This stepwise approach provides a powerful and efficient route to complex, unsymmetrically substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients and advanced materials.
Section 7: Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety. Methyl 3-bromo-4-iodobenzoate is classified as acutely toxic if swallowed.
Table 4: GHS Hazard Information
| Category | Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger |
| Hazard Statement | H301: Toxic if swallowed |
References for Table 4:
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.[2]
-
First Aid:
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Conclusion
Methyl 3-bromo-4-iodobenzoate is a strategically valuable synthetic intermediate whose physicochemical properties are well-suited for its role in the precise construction of complex organic molecules. Its solid nature and defined melting point allow for straightforward assessment of purity, while its spectroscopic fingerprints provide clear structural confirmation. Most importantly, the inherent, tiered reactivity of its iodo and bromo substituents offers a powerful tool for regioselective synthesis, enabling researchers in drug discovery and materials science to build molecular complexity in a controlled and efficient manner. A thorough understanding of the properties detailed in this guide is the first step toward leveraging this reagent to its full potential.
References
- 1. Methyl 3-bromo-4-iodobenzoate | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-4-iodobenzoate (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. chembk.com [chembk.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. PubChemLite - Methyl 3-bromo-4-iodobenzoate (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]
- 10. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
